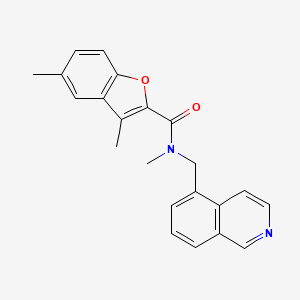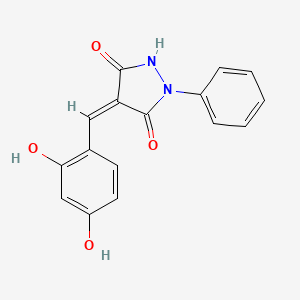
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide, also known as GNF-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in drug discovery and development. GNF-2 was first synthesized by the Genomics Institute of the Novartis Research Foundation (GNF) as a part of their efforts to identify novel compounds that can modulate protein-protein interactions.
Mecanismo De Acción
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide binds to a specific site on Cdc20, which prevents the interaction between Cdc20 and Mad2. This, in turn, leads to the activation of the SAC pathway and the arrest of cell division. This compound has been shown to be selective for Cdc20, with minimal effects on other proteins.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. In addition, this compound has been shown to enhance the sensitivity of cancer cells to other anti-cancer drugs, such as paclitaxel and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is its specificity for Cdc20, which reduces the potential for off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
There are several potential future directions for the use of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide in drug discovery and development. For example, this compound could be used as a lead compound for the development of more potent and selective inhibitors of the SAC pathway. In addition, this compound could be used in combination with other anti-cancer drugs to enhance their efficacy and reduce the potential for drug resistance. Finally, this compound could be used in studies to further elucidate the role of the SAC pathway in cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-amino-5-iodobenzonitrile with isoquinolin-5-ylmethanol, followed by the reaction with 2,3,5-trimethylbenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the interaction between two proteins, Cdc20 and Mad2, which are essential components of the spindle assembly checkpoint (SAC) pathway. The SAC pathway is responsible for ensuring the accurate segregation of chromosomes during cell division, and defects in this pathway can lead to chromosomal instability and cancer. Therefore, this compound has potential applications in cancer therapy and drug discovery.
Propiedades
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-14-7-8-20-19(11-14)15(2)21(26-20)22(25)24(3)13-17-6-4-5-16-12-23-10-9-18(16)17/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKJSYTSLFCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)

![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5233659.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233664.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)
![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)